N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothienyl group, a pyrazole ring, and several functional groups such as tert-butyl, cyclopropylamino, and trifluoromethyl
Preparation Methods
The synthesis of N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothienyl intermediate: This step involves the cyclization of a suitable precursor to form the benzothienyl ring.
Introduction of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors.
Functional group modifications: The tert-butyl, cyclopropylamino, and trifluoromethyl groups are introduced through various substitution reactions.
Final coupling: The final step involves coupling the modified benzothienyl and pyrazole intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothienyl and pyrazole rings.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets, resulting in changes in cellular processes.
Comparison with Similar Compounds
N-{6-(TERT-BUTYL)-3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in functional groups.
Other benzothienyl-pyrazole compounds: These compounds share the core structure but differ in the substituents attached to the rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N4O2S/c1-21(2,3)10-5-8-12-13(9-10)33-20(14(12)18(31)27-11-6-7-11)28-19(32)16-15(23)17(22(24,25)26)29-30(16)4/h10-11H,5-9H2,1-4H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCAVYZHHGAHIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4=C(C(=NN4C)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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